Dimethyl 3-methylglutarate

Description

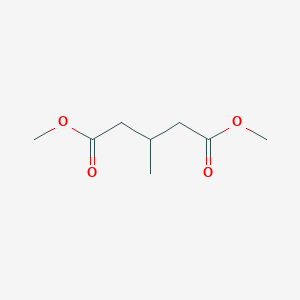

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJLMTNDXYVGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334094 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-37-7 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to Dimethyl 3-Methylglutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 3-methylglutarate, a versatile diester with applications in organic synthesis, particularly in the preparation of chiral molecules relevant to drug development. This document outlines its chemical and physical properties, safety information, and a detailed experimental protocol for a key chemoenzymatic synthesis.

Core Properties of this compound

This compound, also known as dimethyl 3-methylpentanedioate, is a combustible liquid at room temperature.[1] Its fundamental properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 19013-37-7 | [2][3] |

| Molecular Formula | C₈H₁₄O₄ | [2] |

| Molecular Weight | 174.19 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 110 °C at 19 mmHg | [1] |

| Density | 1.052 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.425 | [1] |

| Flash Point | 97.0 °C (206.6 °F) - closed cup | [1] |

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Notably, it is a precursor in the production of:

-

(R,Z)-Muscenone: A valuable ingredient in the fragrance industry.

-

Verrucarinic acid derivatives: A class of compounds with potential biological activities.

-

(R)- and (S)-4-amino-3-methylbutanoic acids: Chiral GABA analogs with applications in neuroscience research.

The synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids is a prime example of a chemoenzymatic approach, leveraging the stereoselectivity of enzymes for asymmetric synthesis.

Experimental Protocols: Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acids

This section details the chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids starting from this compound. The key step is the enantioselective hydrolysis of the prochiral diester using pig liver esterase (PLE).

Step 1: Enantioselective Hydrolysis of this compound

This initial step utilizes pig liver esterase to selectively hydrolyze one of the enantiotopic ester groups of this compound, yielding the (R)-monoester.

Methodology:

-

A suspension of pig liver esterase in a phosphate buffer solution (pH 7.0) is prepared.

-

This compound is added to the enzyme suspension.

-

The reaction mixture is stirred at room temperature, and the pH is maintained at 7.0 by the controlled addition of a sodium hydroxide solution.

-

The reaction progress is monitored until one equivalent of the base has been consumed, indicating the completion of the hydrolysis.

-

Upon completion, the reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried and concentrated to yield the crude methyl (R)-3-(methoxycarbonylmethyl)butanoate.

Caption: Workflow for the enantioselective hydrolysis of this compound.

Subsequent Conversion to (R)- and (S)-4-Amino-3-methylbutanoic Acid

The resulting (R)-monoester is then converted to the target chiral amino acids through standard organic transformations.

-

For (R)-4-amino-3-methylbutanoic acid: The remaining ester group of the (R)-monoester is converted to an amine.

-

For (S)-4-amino-3-methylbutanoic acid: The carboxylic acid group of the (R)-monoester is converted to an amine.

Caption: Synthetic pathways from the (R)-monoester to the target chiral amino acids.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]

-

Personal Protective Equipment (PPE):

-

In case of exposure:

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

References

Spectroscopic Profile of Dimethyl 3-methylglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Dimethyl 3-methylglutarate (CAS No. 19184-67-9), also known as Dimethyl 3,3-dimethylpentanedioate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering available spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

The following prominent absorption peaks were identified from the gas-phase FT-IR spectrum available in the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (ester) |

Table 2: Mass Spectrometry (MS) Data

The mass spectrum for this compound is available in the NIST Chemistry WebBook. The data is typically acquired using electron ionization (EI). While a detailed fragmentation pattern is best viewed on the database, key expected fragments are outlined below.

| m/z | Putative Fragment Ion |

| 188 | [M]⁺ (Molecular Ion) |

| 157 | [M - OCH₃]⁺ |

| 129 | [M - COOCH₃]⁺ |

| 115 | [M - CH₂COOCH₃]⁺ |

| 87 | [CH₃OOC-CH₂]⁺ |

| 74 | [CH₃OOC-H]⁺ (McLafferty rearrangement) |

| 59 | [COOCH₃]⁺ |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest search, experimental ¹H and ¹³C NMR data for this compound were not available in the public spectral databases accessed, including the Spectral Database for Organic Compounds (SDBS). Predicted spectra for similar compounds can be found in resources like the Human Metabolome Database, but authenticated experimental data for this specific molecule remains elusive.

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample.

1. Sample Preparation:

-

Approximately 5-20 mg of the analyte is accurately weighed for ¹H NMR, while a higher concentration of 20-50 mg is typically required for ¹³C NMR.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

The solution is transferred to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

2. Instrument Setup and Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

The magnetic field is "shimmed" to achieve maximum homogeneity, which results in sharp spectral lines.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A larger number of scans is generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing:

-

The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The chemical shifts of the peaks are referenced to the internal standard (e.g., TMS at 0 ppm).

-

The integrals of the peaks in the ¹H NMR spectrum are determined to provide information on the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This section describes a common method for obtaining the IR spectrum of a liquid sample.

1. Sample Preparation:

-

For a neat liquid, a single drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are gently pressed together to create a thin film.

-

Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

2. Instrument Setup and Data Acquisition:

-

A background spectrum of the empty salt plates or the clean ATR crystal is recorded. This allows for the subtraction of any signals from the atmosphere (e.g., CO₂ and H₂O) and the sample holder.

-

The prepared sample is placed in the instrument's sample compartment.

-

The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

3. Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.

-

The positions of the absorption bands (in cm⁻¹) and their relative intensities are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

The following outlines a typical procedure for obtaining an electron ionization mass spectrum.

1. Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC/MS).

-

The sample is vaporized by heating under a high vacuum.

2. Ionization:

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This process, known as electron ionization (EI), is a "hard" ionization technique that causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces extensive fragmentation.

3. Mass Analysis:

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection and Spectrum Generation:

-

An ion detector records the abundance of each ion at a specific m/z value.

-

The data is plotted as a mass spectrum, which displays the relative abundance of each ion as a function of its m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethyl 3-methylglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-methylglutarate is a diester of significant interest in organic synthesis and as a building block for various specialty chemicals. Its unique structural features, including two ester functionalities and a chiral center at the 3-position (in its enantiomerically pure forms), make it a versatile precursor for the synthesis of a wide range of molecules, from fragrances to pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on experimental details and potential applications in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a faint, pleasant odor. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Linear Formula | CH₃CH(CH₂CO₂CH₃)₂ | |

| Molecular Weight | 174.19 g/mol | [1] |

| CAS Number | 19013-37-7 | [1] |

| IUPAC Name | dimethyl 3-methylpentanedioate | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 110 °C at 19 mmHg | [2] |

| Density | 1.052 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.425 | [2] |

| Flash Point | 97.00 °C (206.6 °F) - closed cup | |

| Solubility | Soluble in most organic solvents. | |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers. | [3] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by its two ester functional groups and the presence of acidic α-hydrogens. The main classes of reactions it undergoes are hydrolysis, transesterification, reduction, and reactions at the α-carbon.

Hydrolysis

The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield 3-methylglutaric acid and two equivalents of methanol. This reaction is fundamental for the synthesis of derivatives of 3-methylglutaric acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of water and a co-solvent such as dioxane or THF.

-

Reaction: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

-

Isolation: Extract the aqueous solution with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methylglutaric acid.

-

Purification: The crude product can be purified by recrystallization.

| Reactant | Reagents | Conditions | Product | Yield |

| This compound | H₂O, cat. H₂SO₄ | Reflux | 3-Methylglutaric acid | Typically high |

Transesterification

Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to exchange the methyl groups of the ester with the alkyl group of the alcohol. This is a useful method for synthesizing other dialkyl 3-methylglutarates.

Experimental Protocol: Acid-Catalyzed Transesterification with Ethanol (General Procedure)

-

Setup: In a round-bottom flask equipped with a distillation apparatus, combine this compound (1 equivalent) and a large excess of absolute ethanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The methanol formed during the reaction is removed by distillation to drive the equilibrium towards the product.

-

Monitoring: Monitor the reaction by GC to follow the disappearance of the starting material and the formation of the diethyl ester.

-

Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Isolation: Remove the excess ethanol under reduced pressure. Extract the residue with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: The crude Diethyl 3-methylglutarate can be purified by vacuum distillation.

| Reactant | Reagents | Conditions | Product |

| This compound | Excess Ethanol, cat. H₂SO₄ | Reflux with distillation of Methanol | Diethyl 3-methylglutarate |

Reduction

The ester functionalities of this compound can be reduced to the corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of 3-methyl-1,5-pentanediol. This diol is a valuable building block for polymers and other specialty chemicals.

Experimental Protocol: Reduction with LiAlH₄ (Adapted from a similar procedure)

-

Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Ester: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Isolation: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with ether or THF.

-

Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 3-methyl-1,5-pentanediol can be purified by vacuum distillation.[4]

| Reactant | Reagents | Conditions | Product | Yield |

| This compound | 1) LiAlH₄ in dry ether/THF2) H₂O, NaOH(aq), H₂O | 0 °C to reflux | 3-Methyl-1,5-pentanediol | Good to high |

Reactions at the α-Carbon

The hydrogens on the carbons adjacent to the ester carbonyls (α-hydrogens) are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

As this compound is a 1,6-diester, it can undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form a five-membered cyclic β-keto ester. This reaction is a powerful tool for the synthesis of cyclopentanone derivatives.

Experimental Protocol: Dieckmann Condensation (General Procedure)

-

Setup: In a dry flask under an inert atmosphere, place a strong base such as sodium hydride or sodium ethoxide in a suitable anhydrous solvent (e.g., toluene, THF, or ethanol for sodium ethoxide).

-

Addition of Diester: Slowly add a solution of this compound in the same solvent to the base at a controlled temperature (often elevated to initiate the reaction).

-

Reaction: Stir the mixture at reflux for several hours until the reaction is complete.

-

Work-up: Cool the reaction mixture and quench by pouring it into an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) with cooling.

-

Isolation: Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: The resulting cyclic β-keto ester can be purified by vacuum distillation or chromatography.

The enolate formed from this compound can be alkylated by reaction with an alkyl halide. This allows for the introduction of various substituents at the α-positions, further increasing the molecular complexity.

Experimental Protocol: α-Alkylation (General Procedure)

-

Enolate Formation: In a dry flask under an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. Stir for a period to ensure complete enolate formation.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the enolate solution at low temperature.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Isolation and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the α-alkylated product by chromatography or distillation.

Biological Relevance of the Hydrolysis Product

While this compound itself is primarily a synthetic intermediate, its hydrolysis product, 3-methylglutaric acid, is of biological significance. Elevated levels of 3-methylglutaric acid in urine are associated with certain inborn errors of metabolism, particularly those affecting the catabolism of the amino acid leucine.[5][6] It is also linked to disorders of mitochondrial energy metabolism through a proposed "acetyl-CoA diversion pathway".[6]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its reactivity, centered around its ester groups and α-carbons, allows for a wide array of chemical transformations, including hydrolysis, transesterification, reduction, and carbon-carbon bond formation. The detailed experimental guidelines provided in this guide offer a starting point for researchers to explore the synthetic potential of this compound. Furthermore, the biological relevance of its hydrolysis product highlights the broader importance of glutarate derivatives in understanding metabolic pathways and associated disorders. Careful consideration of the reaction conditions and purification techniques is essential for achieving high yields and purity in the synthesis of its derivatives.

References

- 1. This compound | C8H14O4 | CID 519624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19013-37-7 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 6. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of Dimethyl 3-Methylglutarate: A Technical Guide for Researchers

An In-depth Exploration of a Versatile C6 Building Block in the Synthesis of Heterocycles, Chiral Molecules, and Bioactive Compounds

For researchers, scientists, and professionals in drug development, the identification of versatile and readily available starting materials is paramount to the efficient synthesis of novel molecular entities. Dimethyl 3-methylglutarate, a C6-dicarboxylic acid ester, has emerged as a valuable and flexible building block in organic synthesis. Its prochiral center and the reactivity of its dual ester functionalities allow for a diverse range of chemical transformations, providing access to a variety of carbocyclic and heterocyclic scaffolds, as well as chiral molecules of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its application in the laboratory.

Synthesis of this compound

The preparation of this compound is typically achieved through the straightforward esterification of 3-methylglutaric acid.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Methylglutaric acid | Methanol, Sulfuric acid (catalytic), Reflux | This compound | High | General Knowledge |

A general experimental protocol for this transformation is provided below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylglutaric acid (1 equivalent).

-

Reagent Addition: Add an excess of methanol (e.g., 10 equivalents) to the flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure this compound.

Key Synthetic Transformations and Applications

This compound serves as a precursor for a variety of important chemical structures. Its reactivity is centered around its two ester groups and the methylene carbons alpha to them.

Dieckmann Condensation: Access to Cyclic β-Keto Esters

The intramolecular cyclization of dialkyl esters, known as the Dieckmann condensation, is a powerful tool for the formation of five- and six-membered rings.[1][2][3][4][5] When applied to this compound, this reaction yields a substituted cyclohexanone derivative, a valuable intermediate for further functionalization.

The general workflow for a Dieckmann condensation of this compound is depicted below.

Figure 1: Workflow for the Dieckmann Condensation of this compound.

Table 2: Dieckmann Condensation of this compound

| Starting Material | Base | Solvent | Product | Yield | Reference |

| This compound | Sodium ethoxide | Ethanol | Methyl 4-methyl-3-oxocyclohexane-1-carboxylate | Good | [2][4] |

| This compound | Sodium hydride | Toluene | Methyl 4-methyl-3-oxocyclohexane-1-carboxylate | High | [1] |

Experimental Protocol: Dieckmann Condensation of this compound

-

Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

Substrate Addition: Under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in absolute ethanol dropwise to the stirred base solution at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture in an ice bath and acidify by the slow addition of dilute hydrochloric acid.

-

Extraction: Extract the mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude β-keto ester can be purified by vacuum distillation or column chromatography.[6]

Reduction to Diols and Lactones

The ester functionalities of this compound can be readily reduced to the corresponding diol, 3-methyl-1,5-pentanediol, using powerful reducing agents like lithium aluminum hydride (LAH). This diol is a useful precursor for the synthesis of polymers and other functionalized molecules.

Furthermore, selective reduction and subsequent cyclization can lead to the formation of 3-methyl-δ-valerolactone, a valuable chiral building block.

Figure 2: Reduction and Lactonization Pathways from this compound.

Table 3: Reduction and Lactonization of this compound Derivatives

| Starting Material Derivative | Reagents and Conditions | Product | Yield | Reference |

| 3-Methylglutaric anhydride | NaBH4, THF | 3-Methyl-δ-valerolactone | Good | General Knowledge |

| This compound | LiAlH4, THF | 3-Methyl-1,5-pentanediol | High | General Knowledge |

Synthesis of Heterocycles: Precursors to Piperidines and GABA Analogs

The dicarboxylic acid structure of 3-methylglutaric acid, readily obtained from the hydrolysis of its dimethyl ester, makes it an excellent starting point for the synthesis of various heterocyclic compounds, including piperidines and derivatives of γ-aminobutyric acid (GABA). These structural motifs are prevalent in a wide range of pharmaceuticals.

The synthesis of substituted piperidines can be achieved through a multi-step sequence involving the reduction of the carboxylic acid groups to alcohols, conversion to a leaving group, and subsequent cyclization with an amine.[7]

Moreover, derivatives of 3-methylglutaric acid are key intermediates in the synthesis of GABA analogs, which are an important class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[8][9] The synthesis of these analogs often involves the stereoselective functionalization of the glutaric acid backbone.

Application in Drug Development: GABA Analog Synthesis and Signaling Pathways

The synthesis of GABA analogs is a significant application of 3-methylglutaric acid derivatives. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs can modulate GABAergic signaling.[10][11][12][13]

Figure 3: Simplified GABAergic Signaling Pathway.

GABA analogs synthesized from 3-methylglutaric acid derivatives can interact with components of this pathway, such as GABA receptors or the enzymes involved in GABA metabolism, to produce their therapeutic effects. For instance, some analogs may act as agonists at GABA receptors, mimicking the effect of GABA and leading to increased neuronal inhibition.

Conclusion

This compound is a cost-effective and synthetically versatile starting material with significant potential for the construction of complex molecular architectures. Its utility in the synthesis of cyclic ketones, diols, lactones, and as a precursor to important heterocyclic systems like piperidines and GABA analogs, underscores its value to the research and drug development community. The experimental protocols and synthetic workflows provided in this guide are intended to serve as a practical resource for scientists looking to harness the synthetic potential of this valuable C6 building block.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. γ-Aminobutyric acid (GABA) signalling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. studysmarter.co.uk [studysmarter.co.uk]

A Proposed Biological Activity Screening Strategy for Dimethyl 3-methylglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-methylglutarate is a dicarboxylic acid ester with limited documented biological activity. However, its structural analogs, such as 3-methylglutaric acid and 3-hydroxy-3-methylglutaric acid, are known to modulate key cellular pathways, including mitochondrial function and cholesterol biosynthesis. This technical guide outlines a proposed screening strategy to elucidate the potential biological activities of this compound, drawing upon the known effects of its chemical relatives. Detailed experimental protocols for relevant assays are provided, along with a proposed workflow for a comprehensive biological activity screening cascade.

Introduction

This compound (DM3MG) is the dimethyl ester of 3-methylglutaric acid. While its primary applications to date have been in chemical synthesis and as a solvent, its structural similarity to biologically active dicarboxylic acids warrants an investigation into its potential pharmacological effects. Notably, 3-methylglutaric acid (3-MGA) is a known inhibitor of mitochondrial function and Na+/K+-ATPase, and an inducer of reactive oxygen species (ROS)[1]. Furthermore, 3-hydroxy-3-methylglutaric acid (HMGA) is a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.

This guide proposes a systematic approach to screen for the biological activity of this compound, focusing on the pathways influenced by its structural analogs.

Potential Biological Activities and Screening Targets

Based on the activities of related compounds, the following biological activities are proposed as primary screening targets for this compound.

Mitochondrial Function

3-Methylglutaric acid is associated with compromised mitochondrial energy metabolism[2][3]. Therefore, a primary focus of a screening campaign for DM3MG should be the assessment of its effects on mitochondrial function.

Na+/K+-ATPase Activity

The inhibition of Na+/K+-ATPase by 3-methylglutaric acid suggests that DM3MG may also interact with this crucial ion pump.

Oxidative Stress

The induction of ROS by 3-methylglutaric acid points to a potential for DM3MG to modulate cellular redox homeostasis.

HMG-CoA Reductase Activity

Given that HMGA is a known inhibitor of HMG-CoA reductase, it is plausible that DM3MG could exhibit similar activity, potentially impacting cholesterol biosynthesis.

Proposed Experimental Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the biological activities of this compound.

Data Presentation: Activities of Related Compounds

The following table summarizes the known quantitative data for biological activities of compounds structurally related to this compound. This data serves as a benchmark for the proposed screening efforts.

| Compound | Assay | Target/System | Activity | Reference |

| 3-Methylglutaric acid | Mitochondrial Respiration | Rat Cortical Synaptosomes | Inhibition of Resazurin reduction by 25% at 0.1-5.0 mM | MedChemExpress |

| 3-Methylglutaric acid | Na+/K+-ATPase Activity | Rat Cortical Synaptosomes | 30% inhibition | MedChemExpress |

| 3-Methylglutaric acid | ROS Production | Rat Cortical Synaptosomes | 30% increase in DCFH oxidation | MedChemExpress |

| 3-Hydroxy-3-methylglutaric acid | HMG-CoA Reductase Activity | In vitro / In vivo | Competitive inhibitor | [4] |

| Dimethyl α-ketoglutarate | Cell Viability (MTT Assay) | HSC-T6 cells | Cytotoxic at concentrations > 16 mM | [5] |

| Dimethyl α-ketoglutarate | Cell Viability (MTT Assay) | BRL-3A cells | Cytotoxic at concentrations > 18 mM | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for the key proposed experiments.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.

-

Reagents:

-

HMG-CoA Reductase Assay Buffer

-

HMG-CoA Reductase enzyme

-

HMG-CoA (substrate)

-

NADPH

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Pravastatin)

-

-

Procedure:

-

Prepare a reaction mixture containing HMG-CoA Reductase Assay Buffer and NADPH.

-

In a 96-well plate, add the test compound at various concentrations. Include wells for a vehicle control (solvent only) and a positive control inhibitor.

-

Add the HMG-CoA reductase enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HMG-CoA substrate to all wells.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340/min).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition versus compound concentration to determine the IC50 value.

-

Cellular Reactive Oxygen Species (ROS) Production Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation by ROS.

-

Reagents:

-

H2DCFDA probe

-

Cell culture medium (phenol red-free)

-

Phosphate-buffered saline (PBS)

-

Test compound (this compound)

-

Positive control (e.g., hydrogen peroxide or Antimycin A)

-

Adherent or suspension cells

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and culture overnight.

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with H2DCFDA solution (e.g., 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Add phenol red-free medium containing the test compound at various concentrations. Include vehicle and positive controls.

-

Incubate for the desired time period (e.g., 1-24 hours).

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity to cell number (e.g., using a parallel cytotoxicity assay like MTT or by staining with a nuclear dye like Hoechst).

-

Express ROS production as a percentage of the vehicle control.

-

Na+/K+-ATPase Inhibition Assay

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

-

Reagents:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

-

Assay buffer (e.g., containing Tris-HCl, NaCl, KCl, MgCl2)

-

ATP (substrate)

-

Ouabain (a specific Na+/K+-ATPase inhibitor, for determining specific activity)

-

Test compound (this compound)

-

Malachite green reagent for phosphate detection

-

-

Procedure:

-

Prepare reaction mixtures in a 96-well plate. For each test compound concentration, prepare two sets of wells: one with and one without ouabain.

-

Add the Na+/K+-ATPase enzyme preparation to all wells.

-

Add the test compound at various concentrations.

-

Pre-incubate at 37°C for 10 minutes.

-

Start the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the malachite green reagent, which also serves to detect the liberated phosphate.

-

Measure the absorbance at ~620-660 nm.

-

-

Data Analysis:

-

Calculate the specific Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain (non-specific ATPases) from the total activity.

-

Determine the percent inhibition of the specific Na+/K+-ATPase activity by the test compound.

-

Calculate the IC50 value.

-

Mitochondrial Function Assays

A panel of assays is recommended to comprehensively assess mitochondrial function.

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Use a fluorescent dye such as JC-1 or TMRE.

-

Treat cells with this compound and measure the change in fluorescence, which reflects alterations in ΔΨm. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.

-

-

Oxygen Consumption Rate (OCR) Measurement:

-

Use an extracellular flux analyzer (e.g., Seahorse).

-

Measure the basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in cells treated with this compound.

-

-

Cellular ATP Level Assay:

-

Use a luciferase-based ATP detection kit.

-

Measure the total cellular ATP levels in cells treated with this compound to assess the overall impact on energy production.

-

Conclusion

While there is a paucity of data on the biological activities of this compound, its structural relationship to known bioactive molecules suggests several plausible pharmacological targets. The proposed screening strategy, encompassing assays for mitochondrial function, Na+/K+-ATPase activity, ROS production, and HMG-CoA reductase inhibition, provides a robust framework for a comprehensive initial evaluation. The detailed protocols and workflows in this guide are intended to facilitate the investigation of this compound's biological potential and to guide future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 5. Inhibitory effects of dimethyl α-ketoglutarate in hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Cellular Energy: A Technical Guide to the Role of 3-Methylglutarate in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-methylglutarate, the dimethyl ester of 3-methylglutaric acid, serves as a chemical derivative for research and analytical purposes. However, the core biological significance lies with its corresponding acid, 3-methylglutaric acid (3-MG), and its CoA ester, 3-methylglutaryl-CoA (3-MG-CoA). These molecules are pivotal intermediates and biomarkers in several key metabolic pathways. Their accumulation is indicative of specific inborn errors of metabolism, offering a diagnostic window into cellular energy dysfunction. This technical guide provides an in-depth exploration of the metabolic roles of 3-methylglutarate, its associated pathways, quantitative data, and the experimental protocols used for its study.

Core Metabolic Pathways Involving 3-Methylglutarate

3-Methylglutaric acid and its derivatives are primarily associated with two major metabolic contexts: the catabolism of the branched-chain amino acid leucine and a proposed alternative pathway that becomes significant under conditions of mitochondrial stress.

Leucine Catabolism

Under normal physiological conditions, the breakdown of leucine generates acetyl-CoA and acetoacetate, which can be used for energy production. 3-Methylglutaconyl-CoA is a key intermediate in this pathway. A side reaction involving the reduction of the α-β trans double bond in 3-methylglutaconyl-CoA is thought to be the source of 3-methylglutaryl-CoA, which is then hydrolyzed to 3-methylglutaric acid.[1][2][3]

The accumulation of 3-methylglutaric acid in this context is a hallmark of two primary genetic disorders:

-

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: A defect in the HMGCL gene prevents the conversion of HMG-CoA to acetyl-CoA and acetoacetate.[4][5][6] This leads to the buildup of upstream intermediates, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-methylglutaric acid, which are excreted in the urine.[1][7]

-

3-Methylglutaconyl-CoA Hydratase Deficiency: A deficiency in the AUH enzyme, which hydrates 3-methylglutaconyl-CoA to HMG-CoA, also causes an accumulation of upstream metabolites, including 3-methylglutaconic acid and 3-methylglutaric acid.[1][8][9]

References

- 1. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 4. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 5. babysfirsttest.org [babysfirsttest.org]

- 6. 3-hydroxy-3-methylglutaric aciduria | About the Disease | GARD [rarediseases.info.nih.gov]

- 7. 3-Hydroxy-3-methylglutaric aciduria: response to carnitine therapy and fat and leucine restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Dimethyl 3-Methylglutarate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of Dimethyl 3-methylglutarate, a significant ester compound. It details the compound's physical and chemical properties, outlines key historical synthesis methodologies with detailed experimental protocols, and presents this information in a structured format for clarity and ease of use. The document is intended to serve as a technical resource for professionals in research, chemical synthesis, and pharmaceutical development.

Compound Identification and Properties

This compound, also known by its IUPAC name dimethyl 3-methylpentanedioate, is a diester with the chemical formula C₈H₁₄O₄.[1] It serves as a valuable building block in various chemical syntheses.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1][3] |

| Molecular Weight | 174.19 g/mol | [1] |

| CAS Number | 19013-37-7 | [1] |

| Appearance | Liquid | |

| Density | 1.052 g/mL at 25 °C | [2] |

| Boiling Point | 110 °C at 19 mmHg | [2] |

| Refractive Index | n20/D 1.425 | [2] |

| Flash Point | 97.00 °C (closed cup) |

Table 2: Spectroscopic and Analytical Data

| Data Type | Key Identifiers/Features | Reference |

| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC. | [1] |

| ¹³C NMR | Spectrum available in the literature (J. Org. Chem. 41, 1504, 1976). | [1] |

| Mass Spec (GC-MS) | Major m/z peaks: 114, 101, 143. | [1] |

| IR Spectra | ATR-IR spectrum available from Aldrich. | [1] |

| Kovats Retention Index | Standard non-polar: 1137, 1144.8 | [1] |

Historical Synthesis Pathways

The synthesis of this compound is intrinsically linked to the preparation of its parent compound, 3-methylglutaric acid. Historically, the primary route to the diester involves the direct esterification of the corresponding dicarboxylic acid. Therefore, understanding the synthesis of the acid precursor is crucial.

A well-documented historical method for producing the structurally related 3,3-dimethylglutaric acid involves the oxidation of dimedone (5,5-dimethyl-1,3-cyclohexanedione).[4] One established procedure utilizes sodium hypochlorite as the oxidizing agent.[5]

References

- 1. This compound | C8H14O4 | CID 519624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19013-37-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Navigating the Safety Profile of Dimethyl 3-methylglutarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and precautionary measures for Dimethyl 3-methylglutarate. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound responsibly and mitigate potential risks in a laboratory or industrial setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound and the closely related Dimethyl glutarate.

| Property | This compound | Dimethyl glutarate |

| Molecular Formula | C8H14O4[1][2] | C7H12O4[3] |

| Molecular Weight | 174.19 g/mol [1][4] | 160.17 g/mol [3] |

| Boiling Point | 110 °C at 19 mmHg[4] | 210 - 215 °C at 760 mmHg[3] |

| Density | 1.052 g/mL at 25 °C[4] | 1.087 g/cm³ (20 °C)[5] |

| Flash Point | Not available | 109.00 °C[5] |

| Melting Point | Not available | -38 °C[5] |

| Vapor Pressure | Not available | 8.3 Pa (20 °C)[5] |

| Solubility | Soluble in water[3] | 4.3 g/l[5] |

| Appearance | Colorless liquid | Colorless liquid |

Toxicological Data

| Metric | Value (for Dimethyl glutarate) | Species | Route |

| LD50 (Oral) | 8191 mg/kg[5] | Rat | Oral |

| LD50 (Dermal) | > 2250 mg/kg[5] | Rabbit | Dermal |

GHS Hazard Statements for Related Compounds: For 3,3-Dimethylglutaric acid, a related compound, the following GHS hazard statements have been reported:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Given these classifications for a similar molecule, it is prudent to assume that this compound may also cause skin, eye, and respiratory irritation.

Experimental Protocols for Safety Assessment

The toxicological data presented are typically generated following standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following are summaries of key guidelines relevant to the assessment of substances like this compound.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to determine the acute oral toxicity of a substance.[4][7]

-

Principle: A stepwise procedure is employed using a small number of animals per step to obtain enough information on the acute toxicity to classify the substance.[4]

-

Methodology:

-

The test substance is administered orally to a group of three animals of a single sex (usually females) at a defined dose.[4]

-

The presence or absence of compound-related mortality or moribundity determines the next step.[4]

-

If mortality is observed, the next test is conducted at a lower dose. If no mortality is observed, a higher dose is used.

-

Animals are fasted before the administration of the substance by gavage.[4]

-

Observations are made for up to 14 days.[4]

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[8][9][10]

-

Principle: The substance is applied to the skin of an animal, and the degree of irritation is evaluated at specified intervals.[9]

-

Methodology:

-

A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit.[9]

-

The exposure period is typically 4 hours, after which the substance is removed.[9]

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after application, and observations continue for up to 14 days.[9]

-

A tiered testing strategy is recommended, starting with a weight-of-the-evidence analysis and in vitro tests before proceeding to in vivo testing.[8]

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro method provides an alternative to animal testing for skin irritation.[1][11][12]

-

Principle: The test uses a reconstructed human epidermis (RhE) model that mimics the upper layers of human skin. The potential of a chemical to cause skin irritation is determined by its effect on cell viability.[1][11]

-

Methodology:

-

The test chemical is applied topically to the RhE tissue.[11]

-

After a specific exposure and post-exposure incubation period, cell viability is measured using the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then quantified.[11]

-

A chemical is identified as an irritant if it reduces cell viability below a defined threshold (≤ 50%).[11]

-

Safety and Handling Precautions

Based on the available data for this compound and related compounds, the following handling precautions are recommended.

Engineering Controls

-

Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented based on a thorough risk assessment. The following are general recommendations:

-

Eye and Face Protection: Wear chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing.[13]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves such as neoprene or nitrile.[13] Always inspect gloves for signs of degradation before use.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required. The need for respiratory protection should be determined by a qualified industrial hygienist.

Hygiene Measures

-

Wash hands thoroughly after handling the substance.[14]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[14]

-

Remove contaminated clothing promptly and wash it before reuse.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter drains or waterways.

Logical Workflow for Handling and Emergency Response

The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an accidental exposure.

Caption: Workflow for Safe Handling and Emergency Response.

Disclaimer: This guide is intended for informational purposes only and does not supersede any legal requirements or institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety guidelines and regulations.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. This compound | C8H14O4 | CID 519624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 3,3-Dimethylglutaric acid | C7H12O4 | CID 20984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. x-cellr8.com [x-cellr8.com]

- 12. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Dimethyl 3-methylglutarate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl 3-methylglutarate, a key intermediate in various chemical syntheses. Due to a lack of publicly available quantitative solubility data, this document outlines detailed experimental protocols for determining the solubility of this compound in a range of common laboratory solvents. Furthermore, a general qualitative solubility profile is presented based on the physicochemical properties of similar diester compounds. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this compound in their work.

Introduction

This compound (CAS No. 19013-37-7) is a diester with the molecular formula C8H14O4.[1][2] It serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[3] A fundamental understanding of its solubility in common laboratory solvents is crucial for its application in synthesis, purification, and formulation processes. The solubility of a compound dictates the choice of solvent for a reaction, the efficiency of extraction and crystallization, and its behavior in analytical techniques such as chromatography.

This document addresses the current gap in publicly available quantitative solubility data for this compound. It provides a detailed experimental framework for researchers to determine these values in their own laboratories.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in the table below. These properties can offer initial insights into its likely solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C8H14O4 | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 110 °C at 19 mmHg | [1][3] |

| Density | 1.052 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.425 | [1][3] |

| Flash Point | 97.0 °C (closed cup) | [1] |

Qualitative and Expected Solubility Profile

While specific quantitative data is not available, the solubility of this compound can be inferred based on the principle of "like dissolves like" and the known solubility of similar diesters. As a diester, it possesses both polar (ester groups) and non-polar (alkyl chain) characteristics.

Table of Expected Qualitative Solubility:

| Solvent | Polarity | Expected Solubility |

| Water | High | Low |

| Methanol | High | Miscible / Highly Soluble |

| Ethanol | High | Miscible / Highly Soluble |

| Acetone | Medium | Miscible / Highly Soluble |

| Ethyl Acetate | Medium | Miscible / Highly Soluble |

| Dichloromethane | Medium | Miscible / Highly Soluble |

| Toluene | Low | Soluble |

| Hexane | Low | Soluble / Partially Soluble |

It is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar solvents such as acetone, ethyl acetate, and dichloromethane due to dipole-dipole interactions. Its solubility in alcohols like methanol and ethanol is also expected to be high. In non-polar solvents like hexane and toluene, solubility is likely, though potentially to a lesser extent than in more polar organic solvents. Due to the presence of the non-polar carbon backbone, its solubility in water is expected to be low.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The isothermal saturation method is a reliable and commonly employed technique.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane, Toluene

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Vials with airtight seals

-

Calibrated pipettes and syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)

-

Volumetric flasks

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

References

Methodological & Application

Application Note: Synthesis of Dimethyl 3-methylglutarate via Fischer-Speier Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Dimethyl 3-methylglutarate, a valuable building block in organic synthesis. The method described is the Fischer-Speier esterification of 3-methylglutaric acid using methanol in the presence of an acid catalyst. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. The Fischer-Speier esterification is a classic and reliable method for the preparation of esters from carboxylic acids and alcohols. This acid-catalyzed reaction is an equilibrium process, and the protocol described herein employs an excess of methanol to drive the reaction towards the formation of the desired diester product.

Experimental Protocol

This protocol is adapted from established procedures for Fischer-Speier esterification of dicarboxylic acids.

Materials:

-

3-methylglutaric acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylglutaric acid (e.g., 14.6 g, 0.1 mol).

-

Addition of Reagents: To the flask, add a large excess of anhydrous methanol (e.g., 100 mL, approx. 2.5 mol).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the mixture. Caution: This addition is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel.

-

Washing:

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid. Caution: CO2 gas will be evolved. Vent the separatory funnel frequently.

-

Wash the organic layer with brine (50 mL).

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-methylglutaric acid | - |

| Molecular Weight | 146.14 g/mol | - |

| Product | This compound | - |

| Molecular Weight | 174.19 g/mol | - |

| Typical Yield | 85-95% | Adapted from similar esterifications |

| Boiling Point | 110 °C at 19 mmHg | [1] |

| Density | 1.052 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.425 | [1] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of Fischer-Speier Esterification.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing Dimethyl 3-Methylglutarate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl 3-methylglutarate and related prochiral compounds in asymmetric synthesis. The primary focus is on enzymatic desymmetrization, a powerful technique for producing enantiomerically enriched chiral building blocks crucial for the development of pharmaceuticals and other fine chemicals.

Introduction to Asymmetric Desymmetrization

The desymmetrization of prochiral molecules is a highly efficient strategy in asymmetric synthesis, allowing for the creation of stereogenic centers with high enantioselectivity. This compound and its derivatives are ideal substrates for this approach due to their prochiral nature. Enzymatic methods, particularly those employing lipases, have emerged as a green and effective way to achieve this transformation. These biocatalytic reactions offer mild conditions, high selectivity, and the potential for environmentally benign processes.

A notable application of this methodology is in the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs). For instance, the enantioselective hydrolysis of a dimethyl 3-substituted glutarate is a key step in the synthesis of Pregabalin, a widely used anticonvulsant and anxiolytic drug.

Application Notes

The most prevalent method for the asymmetric functionalization of this compound and its analogs is through enzymatic desymmetrization . This typically involves the selective hydrolysis or alcoholysis of one of the two ester groups, catalyzed by a lipase.

Key Enzymes:

-

Candida antarctica Lipase B (CALB): This is one of the most frequently utilized and effective lipases for the desymmetrization of 3-substituted glutarates. It is often used in an immobilized form (e.g., Novozym 435) which enhances its stability and allows for easier recovery and reuse.

-

Other Lipases: While CALB is prominent, other lipases from sources such as Pseudomonas cepacia and Aspergillus niger have also been employed.

Reaction Types:

-

Enantioselective Hydrolysis: In the presence of water, the lipase selectively hydrolyzes one of the prochiral ester groups to a carboxylic acid, yielding a chiral monoester.

-

Enantioselective Alcoholysis: In the presence of an alcohol, the lipase can catalyze the selective transformation of one ester group, or in the case of a cyclic anhydride precursor, the selective ring-opening to form a chiral monoester.

Factors Influencing Enantioselectivity and Yield:

-

Substrate Structure: The nature of the substituent at the 3-position of the glutarate significantly impacts the stereoselectivity. For instance, the use of diallyl esters instead of dimethyl esters has been shown to improve enantiomeric excess, an observation termed the "olefin effect"[1]. This is potentially due to favorable interactions between the double bond of the substrate and amino acid residues in the enzyme's active site[1].

-

Enzyme Immobilization: The method of immobilizing the enzyme can influence its selectivity and activity[1].

-

Solvent: The choice of solvent is critical. Organic solvents like methyl tert-butyl ether (MTBE) are commonly used for alcoholysis reactions[2].

-

Temperature: Reaction temperature is a key parameter to optimize for achieving high enantioselectivity.

-

Acyl Acceptor (for alcoholysis): In alcoholysis reactions, the choice of alcohol can affect the reaction outcome. Methanol is a common choice for the ring-opening of related anhydride precursors[2].

Quantitative Data

The following tables summarize the quantitative data from various studies on the enzymatic desymmetrization of 3-substituted glutarates.

| Substrate | Enzyme | Reaction Type | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Diethyl 3-[3',4'-dichlorophenyl]-glutarate | CALB | Monohydrolysis | Not Specified | Not Specified | Not Specified | >99 | >99 | Not Specified | [1] |

| Diallyl 3-alkyl glutarates | CALB | Monohydrolysis | Not Specified | Not Specified | Not Specified | 100 | 93 | Not Specified | [1] |

| 3-(4-fluorophenyl)glutaric anhydride | Novozym 435 (immobilized CALB) | Alcoholysis (with Methanol) | MTBE | 25 | Not Specified | 100 | 80 (96 after enrichment) | Not Specified | [3] |

| 3-TBDMSO-substituted glutaric anhydride | CALB | Alcoholysis | Not Specified | Not Specified | Not Specified | 59 | 22 | Not Specified | [1] |

| 3-(4-methoxyphenyl)-glutaric anhydride | Amano PS (immobilized) | Alcoholysis | Not Specified | Not Specified | Not Specified | Not Specified | 99 | Not Specified | [1] |

Experimental Protocols

Protocol 1: General Procedure for CALB-Catalyzed Enantioselective Hydrolysis of Dimethyl 3-Alkylglutarates

This protocol describes a general method for the enzymatic desymmetrization of a prochiral dimethyl 3-alkylglutarate via hydrolysis.

Materials:

-

Dimethyl 3-alkylglutarate (substrate)

-

Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (e.g., 1 M)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask, add the dimethyl 3-alkylglutarate and the phosphate buffer.

-

Enzyme Addition: Add the immobilized CALB to the reaction mixture. The enzyme loading should be optimized for the specific substrate and scale.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

-

Reaction Quenching: Once the desired conversion is reached (typically around 50% for kinetic resolutions to obtain high ee for both product and remaining substrate), filter off the immobilized enzyme. The enzyme can be washed with water and an organic solvent and dried for reuse.

-

Work-up:

-

Transfer the filtrate to a separatory funnel.

-

Extract the unreacted diester with an organic solvent like ethyl acetate.

-

Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.

-

Extract the resulting chiral monoacid with ethyl acetate.

-

Combine the organic layers containing the monoacid, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Analysis: Purify the chiral monoacid by an appropriate method (e.g., column chromatography or crystallization). Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Enantioselective Alcoholysis of 3-Substituted Glutaric Anhydrides

This protocol outlines a general procedure for the desymmetrization of a prochiral 3-substituted glutaric anhydride via lipase-catalyzed alcoholysis.

Materials:

-

3-Substituted glutaric anhydride (substrate)

-

Immobilized Lipase (e.g., Novozym 435)

-

Anhydrous alcohol (e.g., methanol)

-

Anhydrous organic solvent (e.g., MTBE)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the 3-substituted glutaric anhydride in the anhydrous organic solvent.

-

Reagent Addition: Add the anhydrous alcohol (acyl acceptor) to the solution. The molar ratio of alcohol to anhydride should be optimized; a 2:1 ratio has been reported to be effective[3].

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 25 °C). Monitor the reaction's progress by TLC, GC, or HPLC.

-

Enzyme Removal: After the desired conversion is achieved, remove the immobilized enzyme by filtration.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess alcohol.

-

Purification: Purify the resulting chiral monoester by column chromatography on silica gel.

-

Analysis: Characterize the product and determine its enantiomeric excess using chiral HPLC or GC.

Mandatory Visualizations

Caption: Experimental workflow for enzymatic desymmetrization.

Caption: Mechanism of lipase-catalyzed hydrolysis.

References

Application Note: Chiral Separation of Dimethyl 3-Methylglutarate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

Dimethyl 3-methylglutarate is a chiral diester of significant interest in the synthesis of complex organic molecules and as a potential building block in the pharmaceutical industry. The stereochemistry of this compound can play a crucial role in the biological activity and pharmacological properties of its derivatives. Consequently, a reliable and efficient analytical method for the separation and quantification of its enantiomers is essential for quality control, process monitoring, and enantiomeric purity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of this compound using a polysaccharide-based chiral stationary phase.

Principle of Separation